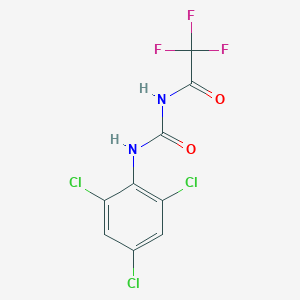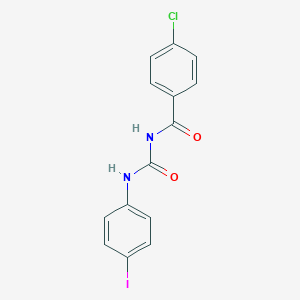![molecular formula C19H18N6O B284431 5-methyl-N-(2-methylphenyl)-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284431.png)
5-methyl-N-(2-methylphenyl)-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-N-(2-methylphenyl)-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a chemical compound that has gained significant interest in scientific research due to its potential pharmacological properties. This compound belongs to the class of pyrimidine derivatives and has been studied for its potential use in various therapeutic applications.
Mechanism of Action
The mechanism of action of 5-methyl-N-(2-methylphenyl)-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is not fully understood. However, it has been shown to bind to specific receptors in the brain and modulate the activity of neurotransmitters such as GABA and glutamate. This modulation of neurotransmitter activity is thought to be responsible for the compound's anticonvulsant and neuroprotective effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-methyl-N-(2-methylphenyl)-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide have been studied extensively. It has been shown to have antitumor activity by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anticonvulsant activity by modulating the activity of neurotransmitters in the brain. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
The compound 5-methyl-N-(2-methylphenyl)-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield and purity. Additionally, it has been extensively studied for its pharmacological properties and has been shown to have potential therapeutic applications in various diseases. However, the compound also has several limitations. It is not very soluble in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of the compound is not fully understood, which can make it challenging to design experiments to study its effects.
Future Directions
There are several future directions for the study of 5-methyl-N-(2-methylphenyl)-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide. One direction is to study its potential use in cancer therapy in more detail. Another direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of the compound and to design experiments to study its effects in vivo. Finally, more research is needed to optimize the synthesis method of the compound to improve its solubility and yield.
Synthesis Methods
The synthesis of 5-methyl-N-(2-methylphenyl)-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves the reaction of 6-aminopyridine-3-carboxylic acid with 2-methylphenyl isocyanate in the presence of triethylamine. The resulting product is then reacted with methyl iodide to obtain the final product. The synthesis method has been optimized to yield high purity and yield of the compound.
Scientific Research Applications
The compound 5-methyl-N-(2-methylphenyl)-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been studied for its potential use in various therapeutic applications. It has been shown to have antitumor activity and has been studied for its potential use in cancer therapy. It has also been shown to have anticonvulsant activity and has been studied for its potential use in the treatment of epilepsy. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
Molecular Formula |
C19H18N6O |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
5-methyl-N-(2-methylphenyl)-7-pyridin-3-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C19H18N6O/c1-12-6-3-4-8-15(12)24-18(26)16-13(2)23-19-21-11-22-25(19)17(16)14-7-5-9-20-10-14/h3-11,17H,1-2H3,(H,24,26)(H,21,22,23) |
InChI Key |
PJYGKNMVEVDEFR-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N=C3N=CNN3C2C4=CN=CC=C4)C |
SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N=C3N=CNN3C2C4=CN=CC=C4)C |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C4=CN=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B284348.png)
![2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B284352.png)
![2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B284353.png)
![2,2,2-trifluoro-N-[(3-fluorophenyl)carbamoyl]acetamide](/img/structure/B284355.png)

![Sec-butyl 2-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B284358.png)
![ethyl 2-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B284359.png)
![5-({[(Trifluoroacetyl)amino]carbonyl}oxy)pentyl trifluoroacetylcarbamate](/img/structure/B284361.png)





